Sedoheptulose 7-phosphate
Overview
Description
Sedoheptulose 7-phosphate is an intermediate in the pentose phosphate pathway (PPP). This metabolic pathway plays a crucial role in the production of pentoses (such as ribose) and reducing equivalents (like NADPH) in cells. The PPP operates alongside glycolysis and connects primary metabolism to secondary metabolic pathways .
Synthesis Analysis
Sedoheptulose 7-phosphate is formed by the enzyme transketolase from fructose 6-phosphate and glyceraldehyde 3-phosphate . This reaction is a key step in the PPP, contributing to the generation of essential cellular components .
Molecular Structure Analysis
The molecular structure of sedoheptulose 7-phosphate consists of a seven-carbon sugar (heptulose) with a phosphate group attached at the 7th carbon position. Its chemical formula is C7H15O10P . The arrangement of atoms in the molecule determines its biochemical properties and interactions within cellular pathways .
Chemical Reactions Analysis
- Transaldolase Reaction : Sedoheptulose 7-phosphate is acted upon by transaldolase , leading to the formation of erythrose 4-phosphate and fructose 6-phosphate . This reaction contributes to the interconversion of sugars in the PPP . Pentose Phosphate Pathway : As an intermediate, sedoheptulose 7-phosphate bridges a primary metabolic pathway (the pentose phosphate pathway) and a secondary metabolism. It is reported that the pentose phosphate pathway can be inhibited by low-nitrogen stress in rice .
Scientific Research Applications
Role in the Pentose Phosphate Pathway
Field
Biochemistry
Application
Sedoheptulose 7-phosphate is an intermediate in the pentose phosphate pathway (PPP), a crucial metabolic pathway in cells .
Method of Application
In the PPP, glucose-6-phosphate is oxidized and decarboxylated to produce ribose 5-phosphate, which can be used for the synthesis of nucleotides. Sedoheptulose 7-phosphate is one of the intermediates in this pathway .
Results
The PPP plays a critical role in maintaining the redox balance in cells and providing precursors for nucleotide synthesis. Sedoheptulose 7-phosphate contributes to the generation of NADPH and the formation of ribose residues of nucleotide synthesis .
Role in the Biosynthesis of Pharmaceutically Relevant Secondary Metabolites
Field
Pharmaceutical Sciences
Application
Sedoheptulose 7-phosphate cyclases are involved in the biosynthesis of pharmaceutically relevant secondary metabolites .
Method of Application
These enzymes catalyze the cyclization of sedoheptulose 7-phosphate to cyclic compounds as part of primary and/or secondary metabolism .
Results
These enzymes have been found throughout Prokarya and Eukarya, suggesting their broad potential biological roles in nature .
Role in the Synthesis of Heptose Phosphates
Field
Chemistry
Application
Heptose phosphates are pathogen-associated molecular patterns recognized by the receptors of the innate immune system .
Method of Application
An optimized and developed inexpensive and convenient synthesis for the gram-scale production of 1-O-methyl d-glycero-α-d-gluco-heptoside 7-phosphate from readily available d-glucose has been reported .
Results
This method could be of practical value for further biological screening of heptose phosphate derivatives .
Role in Mycosporine-like Amino Acid Production
Field
Microbiology and Bioengineering
Application
Sedoheptulose 7-phosphate is used in the production of mycosporine-like amino acids (MAAs), which are UV-absorbing compounds produced by cyanobacteria, algae, and corals .
Method of Application
In Saccharomyces cerevisiae, the directionality of reactions between the non-oxidative pentose phosphate pathway and the glycolytic pathway was reversed to boost MAA production .
Results
This metabolic engineering strategy resulted in increased production of shinorine, a type of MAA, from sedoheptulose 7-phosphate .
Role in the Biosynthesis of Cyclic Compounds
Field
Biochemistry and Molecular Biology
Application
Sedoheptulose 7-phosphate cyclases, which use sedoheptulose 7-phosphate as a substrate, are involved in the biosynthesis of cyclic compounds as part of primary and/or secondary metabolism .
Method of Application
These enzymes catalyze the cyclization of sedoheptulose 7-phosphate to different cyclic products .
properties
IUPAC Name |
[(2R,3R,4R,5S)-2,3,4,5,7-pentahydroxy-6-oxoheptyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O10P/c8-1-3(9)5(11)7(13)6(12)4(10)2-17-18(14,15)16/h4-8,10-13H,1-2H2,(H2,14,15,16)/t4-,5-,6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTUMPKOJBQPKX-GBNDHIKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)CO)O)O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sedoheptulose 7-phosphate | |
CAS RN |
2646-35-7 | |
Record name | Sedoheptulose, 7-phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2646-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sedoheptulose 7-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.